dimethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Overview
Description
Dimethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a useful research compound. Its molecular formula is C16H12N2O8S2 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.00350769 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research on compounds structurally related to "dimethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate" often involves exploring new synthetic routes and chemical transformations. For instance, the study of reactions of benzo[b]thiophen derivatives, which share a thematic connection with thiopyrano[2,3-d][1,3]thiazole structures, has led to the discovery of various bromination, nitration, and formylation reactions, contributing to the broader understanding of heterocyclic chemistry (Chapman, Clarke, & Manolis, 1972).
Medicinal Chemistry and Pharmacological Potential
The exploration of the pharmacological potential of thiazole derivatives is a significant area of interest. Studies have shown the synthesis of compounds with promising anticancer activity, such as various 5-substituted 2-methylbenzimidazoles, highlighting the potential therapeutic applications of related chemical structures (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003). Another study focused on the synthesis and antioxidant activity evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes obtained through Buchwald-Hartwig C-N cross-coupling, offering insights into the antioxidant properties and potential health benefits of such compounds (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Bioorganic Chemistry and Enzyme Inhibition
In the field of bioorganic chemistry, research on thiazole derivatives also encompasses enzyme inhibition studies. For instance, the synthesis and urease inhibition activities of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been investigated, showing potent inhibitory activities against the urease enzyme, which is relevant for the treatment of certain diseases and agricultural applications (Khan et al., 2010).
Properties
IUPAC Name |
dimethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8S2/c1-25-14(20)10-9(7-5-6(18(23)24)3-4-8(7)19)11-13(17-16(22)28-11)27-12(10)15(21)26-2/h3-5,9,19H,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYDKLZQBQGRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=C(C=CC(=C3)[N+](=O)[O-])O)SC(=O)N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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